molecular formula C12H10N4 B583203 4-(quinolin-4-yl)-1H-pyrazol-5-amine CAS No. 1062368-21-1

4-(quinolin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B583203
CAS No.: 1062368-21-1
M. Wt: 210.24
InChI Key: CEQBFPXGFSEYRP-UHFFFAOYSA-N
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Description

4-(Quinolin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid scaffold combines a quinoline moiety, a privileged structure in pharmacology, with a 5-aminopyrazole ring, which is recognized as a versatile and advantageous framework in the design of bioactive molecules . The 4-aminoquinoline chemotype is a foundational element in several clinical agents and is extensively investigated for its broad biological potential, including in anticancer, antibacterial, and antiviral therapeutic areas . Concurrently, aminopyrazole derivatives are studied for their capacity to interact with various enzyme targets, such as kinases, and have demonstrated a wide spectrum of pharmacological activities in research settings . The integration of these two systems into a single molecular architecture positions this compound as a promising precursor or intermediate for developing new chemical entities. Researchers can leverage this compound to generate novel analogs for screening against a range of biological targets. Its structure is particularly amenable for exploration in programs aimed at discovering protein kinase inhibitors, given the established utility of both quinoline and aminopyrazole components in this field . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinolin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBFPXGFSEYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to the 1H-Pyrazol-5-amine Core

The 1H-pyrazol-5-amine moiety is a versatile building block in medicinal chemistry. Its synthesis is well-established and can be achieved through several classical and modern organic chemistry reactions.

Cyclization Reactions for Pyrazole (B372694) Ring Formation

The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. researchgate.netorganicreactions.org For the synthesis of 1H-pyrazol-5-amines, suitable 1,3-dielectrophiles are typically derivatives of β-ketonitriles or related compounds.

The general reaction involves the condensation of a hydrazine with a compound containing a cyano group and a carbonyl group (or a masked carbonyl) separated by a single carbon. The initial attack of the hydrazine on the carbonyl group is followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.

A key precursor for this synthesis is often an α-cyano-β-ketoester or a related derivative. For instance, the reaction of ethyl 2-cyano-3-oxobutanoate with hydrazine hydrate (B1144303) would lead to the formation of 5-amino-3-methyl-1H-pyrazole-4-carboxylate, which can be further manipulated to yield the desired pyrazole core.

Variations of this approach include the use of enaminonitriles, where a β-aminoacrylonitrile derivative reacts with a hydrazine. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials.

Nucleophilic Substitution Routes to Pyrazole Derivatives

While less common for the primary synthesis of the pyrazole ring itself, nucleophilic substitution reactions are crucial for the functionalization of pre-existing pyrazole rings. researchgate.net For example, a pyrazole with a suitable leaving group at the 5-position, such as a halogen or a sulfonyl group, can undergo nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine, to introduce the 5-amino group.

This strategy is particularly useful when the desired substitution pattern on the pyrazole ring is not readily accessible through direct cyclization methods. The reactivity of the pyrazole ring towards nucleophilic attack is generally at the 3 and 5-positions. researchgate.net

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.govmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. These reactions often involve the in situ generation of the necessary reactive intermediates.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. mdpi.comnih.gov This approach allows for significant structural diversity in the final pyrazole product. For instance, a three-component reaction of an aldehyde, malononitrile, and hydrazine hydrate can yield 5-amino-1H-pyrazoles with a substituent at the 4-position derived from the starting aldehyde.

Another notable MCR is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov While this leads to a fused ring system, the underlying principles of pyrazole formation through a cascade of reactions are relevant. These MCR strategies highlight the modularity and efficiency of modern synthetic methods for accessing complex pyrazole derivatives.

Introduction of the Quinoline (B57606) Moiety at the Pyrazole 4-Position

The introduction of the quinoline ring at the 4-position of the 1H-pyrazol-5-amine core can be accomplished through two primary strategies: the direct coupling of a pre-formed quinoline to the pyrazole or the construction of the quinoline ring onto a pyrazole scaffold.

Direct Coupling Methodologies

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds between aromatic systems.

Suzuki-Miyaura Coupling: A plausible route for the synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine is the Suzuki-Miyaura cross-coupling reaction. This would involve the palladium-catalyzed reaction of a 4-halopyrazol-5-amine (e.g., 4-bromo-1H-pyrazol-5-amine) with a quinolineboronic acid or a quinoline trifluoroborate. nih.govnih.gov Conversely, a 4-(dihydroxyboryl)-1H-pyrazol-5-amine could be coupled with a 4-haloquinoline. The success of this reaction often depends on the choice of catalyst, ligand, and base, especially when dealing with unprotected NH groups on the pyrazole ring, which can sometimes inhibit the catalyst. nih.gov

Coupling PartnersCatalyst/Ligand System (Illustrative)
4-Bromo-1H-pyrazol-5-amine and Quinoline-4-boronic acidPd(OAc)₂ / RuPhos
4-(Dihydroxyboryl)-1H-pyrazol-5-amine and 4-ChloroquinolinePd(PPh₃)₄

Direct C-H Arylation: An alternative and more atom-economical approach is the direct C-H arylation of the 1H-pyrazol-5-amine at the C4-position with a haloquinoline. While direct arylation of 5-pyrazolones has been reported, nih.gov extending this to 5-aminopyrazoles would require specific catalytic systems, potentially involving rhodium or palladium catalysts, to facilitate the C-H activation and subsequent coupling. nih.gov

In Situ Quinoline Ring Formation

Several classic named reactions for quinoline synthesis can be adapted to start from a pyrazole derivative, thereby constructing the quinoline ring directly onto the pyrazole core.

Friedländer Annulation: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene group. nih.govwikipedia.orgorganic-chemistry.org In this context, a suitably activated 4-substituted pyrazol-5-amine could potentially serve as the active methylene component. For example, a 4-acetyl-1H-pyrazol-5-amine could react with 2-aminobenzaldehyde in the presence of an acid or base catalyst to form the target quinoline ring. The regioselectivity of the cyclization would be a key consideration in this approach.

Skraup and Doebner-von Miller Reactions: These reactions traditionally use anilines as starting materials. organicreactions.orgnih.govrsc.orgwikipedia.orgresearchgate.netrsc.org By employing an aminopyrazole, such as 4-amino-1H-pyrazol-5-amine, as the "aniline" component, one could construct the quinoline ring.

In the Skraup synthesis , the aminopyrazole would be reacted with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgrsc.orgresearchgate.net

The Doebner-von Miller reaction would involve the reaction of the aminopyrazole with an α,β-unsaturated aldehyde or ketone. nih.govwikipedia.orgrsc.org

The harsh acidic conditions of these reactions might require protection of the pyrazole ring or careful optimization to avoid unwanted side reactions.

Combes Quinoline Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com An aminopyrazole could potentially be used in place of aniline, reacting with a suitable β-diketone to form the quinoline ring. The choice of the β-diketone would determine the substitution pattern on the newly formed quinoline ring.

Quinoline SynthesisPyrazole Starting Material (Proposed)Reagents
Friedländer Annulation4-Acetyl-1H-pyrazol-5-amine2-Aminobenzaldehyde, Acid/Base Catalyst
Skraup Synthesis4-Amino-1H-pyrazol-5-amineGlycerol, H₂SO₄, Oxidizing Agent
Doebner-von Miller Reaction4-Amino-1H-pyrazol-5-amineα,β-Unsaturated Aldehyde/Ketone, Acid
Combes Synthesis4-Amino-1H-pyrazol-5-amineβ-Diketone, Acid

Advanced Synthetic Techniques and Green Chemistry Principles

The synthesis of the this compound framework can be approached through various advanced methodologies that prioritize efficiency, atom economy, and environmentally benign conditions. These techniques often involve sophisticated catalytic systems and streamlined one-pot procedures.

Catalytic Systems (e.g., Palladium- or Copper-catalyzed reactions, Acid-Catalyzed Transformations)

Catalytic reactions are pivotal in the construction of the quinoline and pyrazole rings, as well as in their coupling. Palladium, copper, and acid catalysts have all been employed in the synthesis of related heterocyclic systems, and these principles can be extended to the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are instrumental in forming the C-C bond between the quinoline and pyrazole moieties. For instance, a plausible route involves the coupling of a 4-haloquinoline derivative with a pyrazole-boronic acid or ester. The efficiency of these reactions is often enhanced by the use of specialized ligands that stabilize the palladium catalyst and facilitate the catalytic cycle. nih.govorganic-chemistry.org Furthermore, palladium catalysis is crucial in intramolecular C-N bond formation, which can be a key step in constructing the pyrazolo[4,3-c]quinoline core, a related fused system. researchgate.net

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations. Copper-catalyzed N- and O-arylation of amides and the synthesis of pyrazolo[1,5-c]quinazoline (B1257617) derivatives from 5-(2-bromoaryl)-1H-pyrazoles highlight the versatility of copper in forming C-N and C-O bonds under mild conditions. acs.org These methods can be adapted for the synthesis of precursors to this compound.

Acid-catalyzed transformations provide a metal-free approach to the synthesis of related pyrazolo[4,3-c]quinolines. colab.ws These reactions often proceed via the cleavage of a C-O bond in ethers, followed by cyclization with a (1H-pyrazol-5-yl)aniline. colab.ws This strategy underscores the potential for developing more environmentally friendly synthetic routes.

Catalyst SystemReaction TypeApplication in SynthesisReference
Palladium(II) acetateHeck CouplingFormation of C-C bond between quinoline and pyrazole precursors nih.gov
Palladium-based catalystsBuchwald-Hartwig AminationIntramolecular N-arylation to form quinolin-4(1H)-ones organic-chemistry.org
Copper(I) iodideTandem ReactionSynthesis of pyrazolo[1,5-c]quinazolines acs.org
p-Toluenesulfonic acidAcid-Catalyzed CyclizationSynthesis of pyrazolo[4,3-c]quinolines colab.ws

One-Pot Reaction Protocols

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and solvents. Several one-pot procedures have been developed for the synthesis of quinoline and pyrazole derivatives, which can be adapted for the target compound.

A notable example is the one-pot synthesis of quinolin-4(1H)-one derivatives through a sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This approach allows for the construction of the quinoline core from simple starting materials in a single reaction vessel. organic-chemistry.org Similarly, one-pot multicomponent reactions have been utilized for the synthesis of substituted quinolines, demonstrating the power of this strategy in rapidly building molecular complexity. acs.org The development of a one-pot divergent sequence to produce both pyrazole and quinoline derivatives from isatins further illustrates the flexibility of this approach. nih.gov

Reaction ProtocolKey StepsResulting ScaffoldReference
Michael addition-elimination/Buchwald-Hartwig aminationSequential addition and intramolecular N-arylationQuinolin-4(1H)-one organic-chemistry.org
Multicomponent reactionCondensation of multiple starting materialsSubstituted quinolines acs.org
Divergent synthesis from isatinsSelective formation of pyrazole or quinoline ringsPyrazole and quinoline derivatives nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around this compound and to optimize its properties for various applications, systematic derivatization is essential. SAR studies rely on the targeted modification of different parts of the molecule.

Modifications at the Pyrazole N1 Position

The N1 position of the pyrazole ring is a common site for modification, as substituents at this position can significantly influence the molecule's electronic properties and steric profile. Alkylation, arylation, and acylation are common transformations. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation can be accomplished via Buchwald-Hartwig or Ullmann coupling reactions, introducing a range of substituted aryl groups. These modifications can impact the compound's solubility, lipophilicity, and biological activity. nih.gov

Substituent Variations on the Quinoline Ring System

The quinoline ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. Electron-donating or electron-withdrawing groups can be introduced at various positions to modulate the electronic character of the quinoline system. Halogenation, nitration, and Friedel-Crafts reactions are standard methods for introducing substituents. Subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, can then be used to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. nih.govresearchgate.net SAR studies on related quinoline derivatives have shown that the nature and position of these substituents can dramatically affect their biological activity. nih.gov

Functionalization of the 5-Amino Group

Modification SiteReaction TypePotential SubstituentsReference
Pyrazole N1 PositionN-Alkylation/N-ArylationAlkyl chains, (hetero)aryl groups nih.gov
Quinoline RingElectrophilic Aromatic Substitution/Cross-CouplingHalogens, nitro groups, alkyl, aryl, and alkynyl groups nih.govresearchgate.net
5-Amino GroupAcylation/Sulfonylation/DiazotizationAmides, sulfonamides, halogens, cyano groups nih.govmdpi.com

Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound, a molecule of interest in medicinal chemistry, can be achieved through various potential synthetic routes. A comprehensive understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields. This section provides a detailed mechanistic elucidation of a plausible synthetic pathway, focusing on the formation of the pyrazole ring appended to the quinoline core.

A plausible mechanistic pathway is initiated by the base-catalyzed self-condensation of (quinolin-4-yl)acetonitrile, a transformation that shares characteristics with the initial steps of a Thorpe-Ziegler reaction. This is followed by cyclization with hydrazine hydrate to construct the desired pyrazole ring.

The proposed mechanism can be dissected into the following key steps:

Step 1: Deprotonation and Dimerization

The reaction is initiated by the deprotonation of (quinolin-4-yl)acetonitrile (1) at the α-carbon by a suitable base, such as sodium ethoxide, to generate a resonance-stabilized carbanion (2). This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group of a second molecule of (quinolin-4-yl)acetonitrile. This intermolecular nucleophilic addition results in the formation of an intermediate imine anion (3). Subsequent protonation of this intermediate would lead to the enamine (4), specifically 2,4-di(quinolin-4-yl)-3-iminobutanenitrile.

Step 2: Cyclization with Hydrazine

The enamine intermediate (4) is then treated with hydrazine hydrate. The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon of one of the nitrile groups. This is followed by an intramolecular cyclization. The amino group of the hydrazine moiety then attacks the imine carbon, leading to the formation of a five-membered heterocyclic ring.

Step 3: Aromatization

The final step of the mechanism involves the elimination of a molecule of ammonia and a subsequent tautomerization to achieve the stable aromatic pyrazole ring, yielding the final product, this compound (5).

This mechanistic pathway is consistent with established principles of pyrazole synthesis from β-functionalized nitriles. beilstein-journals.orgnih.gov The Thorpe-Ziegler reaction, for instance, involves the base-catalyzed intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which are precursors to cyclic ketones. numberanalytics.comlscollege.ac.inwikipedia.org While the synthesis of this compound involves an intermolecular dimerization followed by cyclization with an external reagent (hydrazine), the initial activation of the nitrile compound via deprotonation is a shared mechanistic feature.

Molecular Design and Computational Chemistry Studies

Theoretical Analysis of Compound Structure and Reactivity

A foundational understanding of the intrinsic properties of 4-(quinolin-4-yl)-1H-pyrazol-5-amine can be achieved through theoretical analysis of its structure and reactivity. These computational methods offer insights into the molecule's electronic distribution, stability, and potential reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations can elucidate a variety of molecular properties that are fundamental to its reactivity and interactions. These calculations can predict the molecule's geometry, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electrostatic potential. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the quinoline (B57606) and pyrazole (B372694) rings, as well as the amine group, are expected to be electron-rich regions, making them potential sites for hydrogen bonding and other intermolecular interactions. rsc.org

Table 1: Illustrative DFT-Calculated Properties for a Pyrazole-Quinoline Hybrid Scaffold.
ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity.
LUMO Energy-1.2 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap4.6 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DIndicates overall polarity of the molecule.

Note: The data in Table 1 is representative of pyrazole-quinoline hybrid systems and is for illustrative purposes, as specific experimental data for this compound is not publicly available.

The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The molecule possesses a degree of rotational freedom around the single bond connecting the quinoline and pyrazole rings. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is often achieved by systematically rotating the dihedral angle between the two ring systems and calculating the potential energy at each step. The resulting energy profile reveals the preferred spatial arrangement of the molecule.

Tautomerism is another critical aspect to consider for this compound. The pyrazole ring, in particular, can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium to consider is between the 5-amino-1H-pyrazole and the 5-imino-4,5-dihydro-1H-pyrazole forms. The relative stability of these tautomers can be influenced by the solvent and the electronic nature of the substituents. Computational studies can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under physiological conditions. The position of the proton on the pyrazole nitrogen (N1 vs. N2) also contributes to the possible tautomeric landscape.

In Silico Approaches for Target Interaction Prediction

To understand the potential therapeutic applications of this compound, it is essential to predict its interactions with biological targets, such as proteins and enzymes. In silico methods provide a rapid and cost-effective way to screen for potential binding partners and to elucidate the nature of these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in understanding the binding mode of this compound within the active site of a potential target protein. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their binding affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the amine group and the nitrogen atoms in the pyrazole and quinoline rings of the compound are likely to act as hydrogen bond donors and acceptors, respectively. The aromatic nature of the quinoline and pyrazole rings can facilitate pi-pi stacking interactions with aromatic amino acid residues in the protein's active site.

Table 2: Illustrative Molecular Docking Results for a Quinoline-Pyrazole Ligand with a Kinase Target.
ParameterValue/Description
Binding Affinity (kcal/mol)-9.5
Hydrogen Bond InteractionsAmine group with Asp145; Pyrazole N1 with Leu83
Hydrophobic InteractionsQuinoline ring with Val65, Ala80
Pi-Pi StackingQuinoline ring with Phe82

Note: The data in Table 2 is a hypothetical representation of a docking study and is for illustrative purposes.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations apply the laws of classical mechanics to simulate the movements of atoms and molecules. By simulating the behavior of the this compound-protein complex in a solvated environment, MD can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding interface. nih.gov

MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking. These simulations can also reveal conformational changes in the protein upon ligand binding and identify key residues that are crucial for maintaining the stability of the complex.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. This approach can accelerate the discovery of new lead compounds with similar or improved activity. The quinoline-pyrazole scaffold itself can be considered a key component of a pharmacophore for certain classes of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their physicochemical properties. For pyrazole and quinoline derivatives, QSAR studies have been pivotal in identifying key structural features that govern their therapeutic effects. neuroquantology.comoup.comresearchgate.net While a specific QSAR model for this compound is not extensively documented in public literature, the principles can be applied to understand its potential biological activity.

A hypothetical QSAR study for a series of analogs of this compound against a specific biological target, such as a protein kinase, would involve the generation of a dataset of compounds with varying substituents on the quinoline and pyrazole rings. The biological activity of these compounds would be determined experimentally (e.g., as IC₅₀ values). Subsequently, various molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Multiple Linear Regression (MLR) or more advanced machine learning algorithms would then be employed to derive a mathematical equation that correlates these descriptors with the observed biological activity. A typical QSAR model might take the following form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Validation of the QSAR model is a critical step to ensure its robustness and predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds that were not used in the model development (yielding an r²_pred value). A statistically significant and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Hypothetical QSAR Data for this compound Analogs

Compound IDSubstituent (R)logPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted pIC₅₀Experimental pIC₅₀
1 H2.8236.2670.36.56.4
2 7-Cl3.5270.7170.37.17.0
3 6-OCH₃2.7266.2979.56.86.7
4 2'-CH₃3.2250.2970.36.76.6
5 8-F2.9254.2570.36.96.8

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. researchgate.netresearchgate.netrsc.org For this compound, various computational models can be used to estimate key ADME-relevant parameters. These predictions are often based on the compound's structure and physicochemical properties, such as lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors.

Several well-established computational rules and models, such as Lipinski's Rule of Five, can provide a preliminary assessment of a compound's drug-likeness. rsc.org These rules suggest that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 Da, and a calculated logP greater than 5.

For this compound, the predicted ADME parameters would likely indicate good potential for oral absorption due to its relatively low molecular weight and moderate lipophilicity. However, factors such as its potential for metabolic breakdown by cytochrome P450 enzymes and its interaction with drug transporters would require more sophisticated modeling or experimental verification.

Predicted ADME-Relevant Parameters for this compound

ParameterPredicted ValueInterpretation
Molecular Weight 236.26 g/mol Favorable for absorption (within Lipinski's rule)
logP (o/w) ~2.8Optimal lipophilicity for membrane permeability
Aqueous Solubility (logS) -3.5Moderately soluble
Hydrogen Bond Donors 2Favorable for absorption (within Lipinski's rule)
Hydrogen Bond Acceptors 4Favorable for absorption (within Lipinski's rule)
Polar Surface Area (TPSA) 70.3 ŲGood potential for cell membrane permeation
Human Intestinal Absorption >90%Predicted to be well-absorbed from the gut
Blood-Brain Barrier Permeation ModerateMay have some central nervous system penetration

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs), are fundamental to its reactivity and intermolecular interactions. wikipedia.orgwuxibiology.com For this compound, these properties can be calculated using quantum mechanical methods like Density Functional Theory (DFT).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, particularly the amine substituent, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient quinoline ring system, suggesting this moiety is prone to nucleophilic attack.

The charge distribution within the molecule, often visualized through a molecular electrostatic potential (MEP) map, can identify regions of positive and negative electrostatic potential. For this compound, the nitrogen atoms of the quinoline and pyrazole rings, as well as the amine group, are expected to be regions of negative potential, capable of participating in hydrogen bonding and other electrostatic interactions with biological targets.

Hypothetical Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.6 eVSuggests moderate chemical stability
Dipole Moment ~3.5 DIndicates a polar molecule with potential for strong intermolecular interactions
Mulliken Atomic Charges
N (quinoline)-0.45Site for potential hydrogen bonding
N (pyrazole, NH)-0.38Site for potential hydrogen bonding
N (pyrazole)-0.25Site for potential hydrogen bonding
N (amine)-0.60Primary site for electrophilic attack and hydrogen bonding

Mechanistic Investigations of Biological Activity Molecular and Cellular Levels

Identification and Biochemical Validation of Molecular Targets

The biological effects of 4-(quinolin-4-yl)-1H-pyrazol-5-amine are rooted in its ability to interact with and modulate the activity of specific molecular targets. Extensive research has been conducted to identify these targets and validate the biochemical consequences of their inhibition.

Kinase Inhibition Profiles

The quinoline (B57606) and pyrazole (B372694) scaffolds are known privileged structures in the development of kinase inhibitors. nih.govmdpi.com Consequently, derivatives of this compound have been evaluated against a panel of protein kinases to determine their inhibitory activity and selectivity.

TGF-β Type I Receptor Kinase (ALK5): The transforming growth factor-beta (TGF-β) signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. mdpi.comnih.gov The TGF-β type I receptor kinase (also known as ALK5) is a key mediator of this pathway. mdpi.com Studies on related 4-substituted quinoline compounds have shown that the position of the quinolinyl moiety on the central pyrazole ring is a critical determinant of inhibitory activity. Specifically, compounds featuring a 6-quinolinyl group demonstrated greater inhibition of TGF-βR1 compared to those with a 4-quinolinyl moiety. nih.gov This suggests that the specific linkage in this compound may influence its potency towards this target. The pyrazolone core, a related structure, has been explored as a novel strategy for TGF-βR1 inhibition, where the carbonyl group is designed to act as a hydrogen-bond acceptor, interacting with the catalytic Lysine 232 in the ATP-binding site. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, making them attractive targets for cancer therapy. mdpi.comresearchgate.net The pyrazole scaffold is a feature of many anticancer kinase inhibitors. nih.gov Research into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives has identified potent CDK2 inhibitors. nih.govnih.gov For these compounds, the topology of the pyrazole ring at the C4 position of the pyrimidine was found to be crucial for kinase inhibition. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for various B-cell malignancies and autoimmune diseases. nih.govnih.gov Numerous BTK inhibitors incorporate pyrazole and pyrimidine moieties. nih.govnih.gov Both reversible and covalent inhibitors have been developed, with some, like ibrutinib, gaining FDA approval. nih.gov The development of pyrazolo[3,4-d]pyrimidine derivatives has yielded potent BTK inhibitors. nih.gov

Epidermal Growth Factor Receptor Kinase (EGFRK): EGFR is a transmembrane receptor tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various cancers. ajpamc.comnih.gov The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. ajpamc.comnih.gov Molecular hybridization approaches have combined the 4-anilinoquinazoline and pyrazole scaffolds to create potent EGFR inhibitors. ajpamc.com

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a serine-threonine kinase that is a critical transducer in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. nih.govfrontiersin.org Inhibition of IRAK4 is an attractive strategy for treating inflammatory diseases. nih.govnih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors. nih.govnih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response, making it a target for cancer therapies that aim to potentiate the effects of DNA-damaging agents. researchgate.net Pyrazolo[1,5-a]pyrimidine and pyrazoloquinolinone cores have been utilized to develop potent CHK1 inhibitors. researchgate.netnih.gov

p38 MAPK, B-Raf Kinase: While the broader families of pyrazole and quinoline derivatives have been investigated as inhibitors of kinases like B-Raf and p38 MAPK, specific inhibitory data for this compound against these targets is not extensively detailed in the reviewed literature. strath.ac.ukf1000research.com

Kinase TargetRelevance of the this compound Scaffold
TGF-β Type I Receptor KinaseRelated structures show activity; substitution at the 4-position of the quinoline ring is noted to be less potent than at the 6-position. nih.gov
Cyclin-Dependent Kinases (CDKs)The pyrazole moiety is a common feature in CDK inhibitors. mdpi.comnih.gov
Bruton's Tyrosine Kinase (BTK)The pyrazole-pyrimidine core is a key structural element in many BTK inhibitors. nih.govnih.gov
EGFRKHybrid molecules containing quinoline and pyrazole scaffolds have been designed as EGFR inhibitors. ajpamc.com
IRAK4The N-(1H-pyrazol-4-yl)carboxamide structure is a key component of potent IRAK4 inhibitors. nih.gov
Checkpoint Kinase 1 (CHK1)Fused pyrazolo-quinoline and pyrazolo-pyrimidine ring systems are known to inhibit CHK1. researchgate.netnih.gov

Other Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX-1 and COX-2 enzymes. tandfonline.com Certain quinoline and pyrazole derivatives have been investigated for their COX inhibitory activity. For instance, some novel quinoline derivatives have been identified as selective COX-2 inhibitors. researchgate.net The diaryl heterocycle structure, which can include a pyrazole ring, is a feature of selective COX-2 inhibitors like celecoxib. acs.org

Receptor Binding and Modulation Studies

While the primary focus of research has been on enzyme inhibition, some related compounds have been studied for their effects on cell surface receptors. For example, a series of 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines were identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), indicating that this chemical scaffold can interact with G-protein coupled receptors. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between this compound and its targets is essential for rational drug design and optimization.

Ligand-Target Binding Site Analysis

For kinase inhibitors, binding typically occurs within the ATP-binding pocket. The 4-anilino-quin(az)oline scaffold, related to the subject compound, is known to occupy this site. soton.ac.uk The efficacy of EGFR-targeted drugs based on this scaffold can be impacted by mutations in the kinase domain, such as the T790M mutation, which can confer resistance. nih.gov

Identification of Key Interacting Residues and Hydrogen Bonding Networks

The pyrazole hinge binding moiety is considered a privileged scaffold in the development of kinase inhibitors. mdpi.com Docking studies with N-(1H-pyrazol-3-yl)quinazolin-4-amines, a structurally similar class of compounds, revealed key interactions with amino acid residues within the ATP binding site of Casein Kinase 1δ (CK1δ). nih.gov For BTK inhibitors, X-ray crystal structures have shown that the kinase domain can adopt various inactive conformations, providing opportunities for the design of highly potent and selective inhibitors. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

Investigations into the cellular effects of this compound and its analogs have uncovered their ability to interfere with fundamental cellular processes, including cell cycle progression and apoptosis. These studies provide a mechanistic basis for their observed biological activities.

Analysis of Cell Cycle Progression

The proliferation of cancer cells is intrinsically linked to the dysregulation of the cell cycle. Certain pyrazoloquinoline derivatives have been shown to disrupt this process, leading to cell cycle arrest. For instance, studies on 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrated their ability to cause an arrest in the sub-G1 phase of the cell cycle in HCT-116 colon cancer cells. researchgate.netnih.gov This accumulation of cells in the sub-G1 phase is often indicative of apoptosis.

Furthermore, related pyrazole-containing compounds have shown the ability to halt cell cycle progression at various phases. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which act as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, have been observed to arrest ovarian cancer cells (A2780 and OVCAR5) in the S and G2/M phases. mdpi.com Similarly, certain pyrazoline derivatives were found to arrest HL-60 cells in the S/G2 phase. rsc.org This interference with the cell cycle machinery is a key mechanism contributing to the antiproliferative effects of this class of compounds.

Induction of Apoptotic Pathways and Associated Gene Expression (e.g., Bcl-2/Bax regulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A significant aspect of the anticancer activity of pyrazoloquinoline derivatives is their capacity to induce apoptosis. The derivative QTZ05, for example, was shown to induce apoptosis in HCT-116 cells in a concentration-dependent manner, characterized by chromatin condensation. researchgate.netnih.gov

The molecular mechanism often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. mdpi.com This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 is a critical determinant for a cell's susceptibility to apoptosis. mdpi.com Studies on related heterocyclic compounds have demonstrated that they can up-regulate the expression of the pro-apoptotic Bax protein while down-regulating the anti-apoptotic Bcl-2 protein. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately executing the apoptotic program. The induction of apoptosis is a hallmark of effective chemotherapeutic agents, and the ability of these compounds to activate this pathway underscores their therapeutic potential. semanticscholar.org

Modulation of Specific Signaling Pathways (e.g., IL-1R/TLR signaling, DNA damage response)

Beyond cell cycle and apoptosis, the biological activity of these compounds can be attributed to their modulation of specific signaling pathways.

IL-1R/TLR Signaling: The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamily are critical components of the innate immune system, triggering inflammatory responses upon activation. nih.gov Aberrant signaling through these pathways is implicated in various inflammatory and autoimmune diseases. nih.gov While direct modulation of IL-1R/TLR signaling by this compound is not extensively documented, the nervous system, through biogenic amines, plays a role in modulating immune responses, including the Toll pathway in insects. frontiersin.org Given the structural similarities of pyrazole derivatives to various biologically active molecules, their potential to interact with components of these complex signaling cascades, such as the crucial MyD88 adaptor protein or IRAK kinases, remains an area for further investigation. nih.gov

DNA Damage Response (DDR): Chemotherapeutic agents often function by inducing DNA damage in rapidly dividing cancer cells. nih.gov In response to DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR), which can lead to cell cycle arrest, DNA repair, or apoptosis. nih.govmdpi.com Recent studies on novel hybrid compounds incorporating entities like 5-aminosalicylate and 4-thiazolinone have shown that they can induce DNA damage. researchgate.net This activity is accompanied by the modulation of key DDR proteins such as ATM, ATR, CHK1, and CHK2, and an increase in the phosphorylation of histone H2AX (γ–H2AX), a sensitive marker of DNA double-strand breaks. researchgate.net The ability to induce DNA damage and perturb the DDR pathway represents another potential mechanism for the cytotoxic activity of this compound derivatives.

Pre-clinical Biological Evaluation of Activities (In Vitro Assays)

The therapeutic potential of this compound and its analogs is further substantiated by their performance in a variety of in vitro assays, which quantify their enzyme inhibition and antiproliferative capabilities.

Enzyme Inhibition Assays and IC50 Determination

Many pyrazole and pyrazoloquinoline derivatives exert their effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation, particularly protein kinases. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.org

Derivatives of the core pyrazole structure have demonstrated potent inhibitory activity against a range of kinases. For instance, certain pyrazoline-linked scaffolds have shown remarkable inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). rsc.org Other 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), with IC50 values in the nanomolar range. mdpi.com Similarly, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), targeting both wild-type and drug-resistant mutant forms. nih.gov

Table 1: Enzyme Inhibition by Pyrazole Derivatives
Compound ClassTarget EnzymeIC50 (µM)Reference
Pyrazoline derivative 18hVEGFR20.135 rsc.org
Pyrazoline derivative 18gVEGFR20.168 rsc.org
Pyrazoline derivative 18cVEGFR20.218 rsc.org
Pyrazoline derivative 18hHER20.253 rsc.org
Pyrazoline derivative 18gHER20.496 rsc.org
Pyrazoline derivative 18hEGFR0.574 rsc.org
1H-pyrazole-3-carboxamide 8tFLT30.000089 mdpi.com
1H-pyrazole-3-carboxamide 8tCDK20.000719 mdpi.com
1H-pyrazole-3-carboxamide 8tCDK40.000770 mdpi.com
5-amino-1H-pyrazole-4-carboxamide 10hFGFR10.046 nih.gov
5-amino-1H-pyrazole-4-carboxamide 10hFGFR20.041 nih.gov
5-amino-1H-pyrazole-4-carboxamide 10hFGFR30.099 nih.gov

Cell-Based Antiproliferative Activity Assessment on Cancer Cell Lines

The ultimate goal of in vitro evaluation is to determine a compound's ability to inhibit the growth of cancer cells. Antiproliferative activity is assessed using various human cancer cell lines, and the results are often reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

A broad range of pyrazole and pyrazoloquinoline derivatives have been synthesized and evaluated for their anticancer efficacy against panels of cancer cell lines. nih.govresearchgate.netsigmaaldrich.com For example, the 1H-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 displayed potent and selective activity against four different colon cancer cell lines (HCT-116, HCT-15, HT-29, LOVO), with IC50 values ranging from 2.3 to 10.2 µM. nih.gov Other pyrazoline derivatives showed significant activity against leukemia (HL60), breast (MCF-7, MDA-MB-231), and colorectal adenocarcinoma (HT-29) cell lines. rsc.orgeurjchem.com The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15, a CDK2 inhibitor, exhibited sub-micromolar antiproliferative activity against a panel of 13 different cancer cell lines. mdpi.com

Table 2: Antiproliferative Activity of Pyrazole and Pyrazoloquinoline Derivatives on Various Cancer Cell Lines
Compound Class/NameCell LineCancer TypeIC50/GI50 (µM)Reference
QTZ05Colon Cancer Lines (HCT-116, HCT-15, HT-29, LOVO)Colon2.3 - 10.2 nih.gov
Pyrazoline derivative 18cHL60Leukemia8.43 rsc.org
Pyrazoline derivative 18gHL60Leukemia10.43 rsc.org
Pyrazoline derivative 18hHL60Leukemia8.99 rsc.org
Pyrazoline derivative 18cMDA-MB-231Breast12.54 rsc.org
Pyrazoline derivative 18cMCF-7Breast16.20 rsc.org
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15Various (13 lines)Various0.127 - 0.560 mdpi.com
5-amino-1H-pyrazole-4-carboxamide 10hNCI-H520Lung0.019 nih.gov
5-amino-1H-pyrazole-4-carboxamide 10hSNU-16Gastric0.059 nih.gov
5-amino-1H-pyrazole-4-carboxamide 10hKATO IIIGastric0.073 nih.gov
1H-pyrazole-3-carboxamide 8tMV4-11Acute Myeloid Leukemia0.00122 mdpi.com

Antimicrobial Activity Studies (e.g., antibacterial, antimycobacterial)

Direct experimental data on the antimicrobial, including antibacterial and antimycobacterial, activity of this compound is not available in the reviewed scientific literature. However, the constituent quinoline and pyrazole moieties are well-established pharmacophores known to exhibit a range of antimicrobial effects.

Antibacterial Activity:

The quinoline ring is a core component of many synthetic antibacterial agents, most notably the quinolone and fluoroquinolone antibiotics. These compounds primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that quinoline-containing compounds, such as this compound, could exhibit antibacterial properties through similar mechanisms.

The pyrazole nucleus is also a versatile scaffold in medicinal chemistry, with various derivatives demonstrating antibacterial potential. The mechanisms of action for pyrazole-containing antibacterials are diverse and depend on the specific substitutions on the pyrazole ring. Some pyrazole derivatives have been shown to interfere with bacterial metabolic pathways or disrupt cell membrane integrity.

Antimycobacterial Activity:

Both quinoline and pyrazole derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some novel pyrazolo[3,4-b]quinoline analogues have shown significant antitubercular activity, suggesting that the fusion of these two heterocyclic systems can lead to potent antimycobacterial agents. The presence of both a quinoline and a pyrazole moiety in this compound suggests a potential for antimycobacterial action, although specific studies are required to confirm this.

Antiparasitic Activity Investigations (e.g., antileishmanial)

While specific studies on the antiparasitic activity of this compound are not available, the structural components of the molecule suggest potential in this area, particularly against Leishmania species.

Antileishmanial Activity:

The 4-aminoquinoline scaffold is a known pharmacophore for antileishmanial agents. Compounds bearing this moiety have been shown to be effective against Leishmania parasites. The mechanism of action for some 4-aminoquinoline derivatives involves the inhibition of heme detoxification pathways within the parasite, similar to their mode of action in malaria.

Furthermore, various pyrazole derivatives have been synthesized and evaluated for their antileishmanial properties. These compounds have demonstrated activity against both the promastigote and amastigote stages of Leishmania parasites. The precise mechanisms are often compound-specific but can include interference with essential parasitic enzymes or disruption of cellular processes.

Given that this compound possesses both the 4-substituted quinoline and the aminopyrazole motifs, it represents a molecule of interest for potential antileishmanial activity. However, without direct experimental evidence, its efficacy and mechanism of action remain speculative.

Advanced Analytical Characterization in Research Context

Spectroscopic Methodologies for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 4-(quinolin-4-yl)-1H-pyrazol-5-amine is not widely available in the cited literature, the expected NMR spectra can be inferred from the analysis of related structures.

For a comprehensive structural assignment, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) and pyrazole (B372694) rings, as well as the amine and pyrazole N-H protons. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions on the quinoline and pyrazole rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline and pyrazole rings would be indicative of their electronic environment.

2D-NMR Spectroscopy: Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₀N₄, the expected exact mass would be approximately 210.0905 g/mol .

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide valuable information about the structural integrity of the quinoline and pyrazole ring systems and the nature of their linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the amine and pyrazole groups, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations from the quinoline and pyrazole rings would appear in the 1400-1650 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structure Determination

A successful single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. The resulting crystal structure would reveal the planarity of the quinoline and pyrazole rings and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound (C₁₂H₁₀N₄), the theoretical elemental composition would be:

Carbon (C): 68.56%

Hydrogen (H): 4.79%

Nitrogen (N): 26.65%

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound.

Conclusions and Future Research Directions

Summary of Key Academic Findings for 4-(quinolin-4-yl)-1H-pyrazol-5-amine Research

Research into pyrazole-quinoline hybrids has revealed a broad spectrum of biological activities, establishing these scaffolds as privileged structures in drug discovery. While specific studies focusing exclusively on this compound are limited, the existing body of literature on related analogues provides valuable insights.

Key findings for the broader class of quinoline-pyrazole compounds, which likely extend to the target molecule, indicate significant potential as therapeutic agents. These compounds have demonstrated notable activity as kinase inhibitors , a class of drugs crucial in oncology. nih.govnih.gov The quinoline (B57606) moiety is a recognized pharmacophore in numerous FDA-approved kinase inhibitors, and its combination with the pyrazole (B372694) ring, another key structure in kinase-targeting drugs, suggests a synergistic potential for potent and selective inhibition of kinases implicated in cancer signaling pathways. nih.govresearchgate.net

Furthermore, the pyrazolo[3,4-b]quinoline core, structurally related to this compound, has been investigated for its antiproliferative effects. nih.gov Derivatives have shown activity against various cancer cell lines, suggesting that the quinoline-pyrazole framework is a promising starting point for the development of novel anticancer agents. researchgate.net The amino group at the 5-position of the pyrazole ring is a common feature in many biologically active pyrazoles, often contributing to crucial interactions with biological targets. nih.govbeilstein-journals.org

The fusion of quinoline and pyrazole rings also gives rise to interesting photophysical properties. Some pyrazolo-quinoline scaffolds have been developed as fluorescent probes for the detection of metal ions, such as Zn2+. researchgate.netresearchgate.net This suggests a potential application for this compound and its derivatives in the development of chemical sensors for biological imaging.

Identification of Remaining Challenges in Synthetic and Mechanistic Understanding

Despite the promising biological potential, significant challenges remain in the synthesis and full mechanistic understanding of this compound and its analogues.

A primary challenge lies in the development of efficient and regioselective synthetic methods. The synthesis of pyrazolo[3,4-b]quinolines, a related isomeric system, often involves multi-step procedures with limitations in substrate scope and yields. nih.govmdpi.comuj.edu.plnih.gov Classical methods like the Friedländer condensation are often hampered by the limited availability of the required substituted aminobenzophenones. mdpi.com While alternative routes using more accessible starting materials have been explored, they can suffer from harsh reaction conditions or the formation of undesired side products. mdpi.comnih.gov

Specifically for this compound, the direct and selective formation of the C-C bond between the C4 of the quinoline and the C4 of the pyrazole ring presents a synthetic hurdle. The functionalization of the quinoline ring at the 4-position can be challenging, and controlling the regioselectivity of the pyrazole ring formation is crucial. nih.gov

Mechanistic understanding of the formation of these hybrid systems is also incomplete. For instance, in some multi-component reactions intended to produce pyrazolo[3,4-b]quinolines, the expected products were not formed at all, highlighting the need for careful mechanistic investigation to guide synthetic efforts. nih.gov The precise reaction pathways and the influence of catalysts and reaction conditions on product distribution are not always well-understood.

Prospective Avenues for Continued Scientific Investigation

The existing challenges and the promising, yet largely underexplored, potential of this compound open up several exciting avenues for future research.

Development of Novel and Efficient Synthetic Methodologies

A key area for future investigation is the development of novel, efficient, and atom-economical synthetic strategies. This includes the exploration of:

Transition-metal-catalyzed cross-coupling reactions: These methods could enable the direct and selective coupling of pre-functionalized quinoline and pyrazole precursors. rsc.org

One-pot and multi-component reactions: Designing novel multi-component reactions that assemble the target scaffold from simple and readily available starting materials in a single step would significantly improve synthetic efficiency. nih.gov

Environmentally friendly synthesis: The development of "green" synthetic routes using less hazardous reagents and solvents is a growing area of importance in organic chemistry. organic-chemistry.org

Exploration of New Biological Targets and Mechanisms of Action

While kinase inhibition is a promising area, the biological activity of this compound is likely not limited to this target class. Future research should aim to:

Screen against a broader range of biological targets: This could uncover novel therapeutic applications, for instance, as anti-inflammatory, antimicrobial, or neuroprotective agents, which are known activities for other pyrazole derivatives. researchgate.netnih.govnih.gov

Elucidate the mechanism of action: For any identified biological activity, detailed mechanistic studies are crucial to understand how the compound interacts with its target at a molecular level. This knowledge is essential for rational drug design.

Advanced Computational Modeling for Predictive Studies

Computational methods can play a significant role in accelerating the discovery and optimization of new drug candidates. nih.gov Future work should leverage:

Molecular docking and virtual screening: These techniques can be used to predict the binding affinity of this compound and its virtual analogues to a wide range of biological targets, helping to prioritize compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: By correlating structural features with biological activity, QSAR models can guide the design of more potent and selective analogues.

Rational Design and Optimization of Next-Generation Analogues for Biological Probes

Building upon the fluorescent properties observed in related scaffolds, there is a significant opportunity to develop this compound derivatives as biological probes. researchgate.netresearchgate.net This involves:

Rational design of fluorophores: By systematically modifying the substituents on the quinoline and pyrazole rings, the photophysical properties (e.g., excitation and emission wavelengths, quantum yield) can be fine-tuned for specific imaging applications.

Development of "turn-on" or "turn-off" probes: Designing probes that exhibit a change in fluorescence upon binding to a specific analyte can enable the sensitive and selective detection of biomolecules in complex biological systems. researchgate.net

Creation of multimodal probes: Integrating other imaging modalities, such as positron emission tomography (PET), with the fluorescent scaffold could lead to powerful tools for in vivo imaging. nih.gov

Q & A

Q. Advanced Mechanistic Studies

  • Molecular docking : Models interactions with ATP-binding pockets in kinases (e.g., Src, EGFR) using software like AutoDock Vina .
  • DFT calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on quinoline) on binding affinity .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

How do substituent modifications on the quinoline ring influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-donating groups (e.g., methoxy): Enhance solubility but may reduce kinase affinity due to steric hindrance .
  • Halogen substituents (e.g., fluorine at 4-position): Improve metabolic stability and target selectivity, as shown in for nanomolar IC₅₀ against B-Raf V600E .
  • Bulkier groups (e.g., trichlorophenyl): Increase hydrophobic interactions but may compromise aqueous solubility .

What methods improve aqueous solubility for in vitro assays?

Q. Advanced Formulation Strategies

  • Salt formation : demonstrates ammonium salts improving solubility in polar solvents .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate or acetate groups on the NH₂ moiety for temporary solubility .

How can thermal stability and decomposition pathways be analyzed?

Q. Advanced Stability Profiling

  • Thermogravimetric analysis (TGA) : Measures decomposition onset (e.g., 216–299°C for energetic salts in ) .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events .
  • Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks to simulate long-term storage .

What analytical techniques resolve impurities in final products?

Q. Advanced Purity Control

  • HPLC-MS : Detects trace impurities (e.g., <0.1% via C18 columns with acetonitrile/water gradients) .
  • Preparative TLC : Isolates regioisomeric byproducts using silica gel and ethyl acetate/hexane eluents .
  • Elemental analysis : Validates C/H/N ratios within 0.3% of theoretical values .

How does regioselectivity impact the synthesis of this compound derivatives?

Q. Advanced Regiochemical Considerations

  • Directing groups : Quinoline’s nitrogen atom guides electrophilic substitution to the 4-position .
  • Protecting groups : Boc-protection of the pyrazole NH₂ prevents undesired side reactions during quinoline coupling .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 1H-pyrazol-5-amine), while higher temperatures may shift regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.